molecular formula C6H18Cl2N2 B8179830 2-Dimethylamino-2-methyl-propylamine dihydrochloride

2-Dimethylamino-2-methyl-propylamine dihydrochloride

Cat. No.: B8179830
M. Wt: 189.12 g/mol
InChI Key: WXZYJVGQZNZIRC-UHFFFAOYSA-N
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Description

2-Dimethylamino-2-methyl-propylamine dihydrochloride is a tertiary amine hydrochloride salt characterized by a branched alkyl chain with a dimethylamino group and a methyl substituent. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive amine and hydrochloride functionalities .

Properties

IUPAC Name

2-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,5-7)8(3)4;;/h5,7H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZYJVGQZNZIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : Isobutyraldehyde, dimethylamine, and formaldehyde are used in near-stoichiometric ratios, with excess dimethylamine acting as a base to maintain pH.

  • Solvent-Free System : Aqueous formaldehyde (37% w/w) or paraformaldehyde avoids organic solvents, simplifying workup.

  • Temperature and Pressure : Elevated temperatures (100–120°C) and autogenous pressure (1.5–4 bar) reduce reaction times to 1–6 hours.

Table 1: Mannich Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Yield (85–92%)
pH9–11Prevents aldol condensation
Formaldehyde SourceAqueous (37%)↓ Byproducts

The product, 3-dimethylamino-2,2-dimethylpropanal , is isolated via distillation or phase separation (aqueous/organic).

Reductive Amination to Primary Amine

The aldehyde intermediate is reduced to 2-dimethylamino-2-methyl-propylamine using reductive amination with ammonia and hydrogen.

Catalytic Hydrogenation

  • Catalyst : Raney nickel or palladium on carbon (Pd/C) at 50–80°C under 3–5 bar H₂.

  • Ammonia Source : Gaseous NH₃ or ammonium acetate in ethanol.

  • Reaction Equation :

    (CH₃)₂N–C(CH₃)₂–CHO + NH₃ + H₂ → (CH₃)₂N–C(CH₃)₂–CH₂NH₂ + H₂O\text{(CH₃)₂N–C(CH₃)₂–CHO + NH₃ + H₂ → (CH₃)₂N–C(CH₃)₂–CH₂NH₂ + H₂O}

Table 2: Reductive Amination Conditions

ConditionEffect on Conversion
H₂ Pressure (3–5 bar)↑ Reaction Rate
NH₃ Stoichiometry (2x)↓ Unreacted Aldehyde
Ethanol Solvent↑ Catalyst Lifetime

Post-reaction, the amine is extracted using toluene and purified via vacuum distillation (bp 90–95°C at 10 mmHg).

Hydrochlorination to Dihydrochloride Salt

The free amine is protonated using hydrochloric acid to yield the dihydrochloride.

Salt Formation Methodology

  • HCl Addition : Gaseous HCl is bubbled into an ethyl acetate solution of the amine at 0–5°C to prevent thermal degradation.

  • Stoichiometry : 2 equivalents of HCl ensure complete protonation of both tertiary and primary amines.

  • Crystallization : The salt precipitates upon cooling and is washed with cold acetone.

Table 3: Hydrochlorination Parameters

ParameterValue
SolventEthyl Acetate
Temperature0–5°C
HCl Equivalents2.1 (10% excess)

Alternative Synthetic Routes

Alkylation of Primary Amines

Reacting 2-chloro-2-methylpropane with dimethylamine under SN2 conditions forms the tertiary amine, followed by amination with ammonia. However, this route suffers from low regioselectivity.

Gabriel Synthesis

Phthalimide-protected amines are alkylated and deprotected, but this requires multiple steps and offers no yield advantage over reductive amination.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Patent EP0046288A1 highlights tubular reactors for Mannich reactions, reducing residence time to 0.5–3 hours.

  • Solvent Recovery : Ethylene dichloride (from US3025325A) is recycled via distillation, cutting costs by 30%.

  • Waste Management : Sulfur dioxide byproducts (from thionyl chloride routes) require scrubbing systems.

Analytical Characterization

  • Melting Point : 245–247°C (decomposition).

  • ¹H NMR (D₂O) : δ 1.25 (s, 6H, C(CH₃)₂), 2.85 (s, 6H, N(CH₃)₂), 3.10 (d, 2H, CH₂NH₂).

  • HPLC Purity : >99% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-2-methyl-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

2-Dimethylamino-2-methyl-propylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-dimethylamino-2-methyl-propylamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions. It can also form complexes with metal ions, influencing catalytic processes. The exact mechanism depends on the specific application and the chemical environment.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-Dimethylamino-2-methyl-propylamine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Dimethylamino-2-methyl-propylamine dihydrochloride* C₆H₁₆N₂·2HCl (inferred) ~207.1 (calculated) Dimethylamino, methyl, propyl Pharmaceutical synthesis, catalyst
2-Chloro-N,N-dimethylpropylamine hydrochloride C₅H₁₁ClN·HCl 161.07 Chloropropyl, dimethylamino Organic intermediate
2-(Diisopropylamino)ethanol hydrochloride C₈H₁₈ClNO·HCl 210.17 Diisopropylamino, hydroxyl Surfactants, corrosion inhibitors
2-(N,N-Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl 220.15 Diisopropylamino, chloroethyl Nerve agent antidotes, polymer chemistry
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 204.1 Diamino, amide, branched chain Peptide synthesis, biochemical research

Reactivity and Functional Group Analysis

  • Dimethylamino vs. Diisopropylamino Groups: Dimethylamino substituents (e.g., in 2-Chloro-N,N-dimethylpropylamine hydrochloride) provide moderate steric hindrance and higher basicity compared to bulkier diisopropylamino groups (e.g., in 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride) . The latter’s larger substituents reduce nucleophilic reactivity but enhance lipid solubility, making them suitable for blood-brain barrier penetration in pharmaceuticals .
  • Chloride vs. Hydroxyl Substituents: Chloride-containing analogs (e.g., 2-Chloro-N,N-dimethylpropylamine hydrochloride) are more reactive in nucleophilic substitution reactions, whereas hydroxylated derivatives (e.g., 2-(Diisopropylamino)ethanol hydrochloride) exhibit hydrogen-bonding capabilities, influencing solubility in polar solvents .
  • Dihydrochloride Salts: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride demonstrate enhanced water solubility and acidic character compared to monohydrochloride salts, making them ideal for aqueous-phase reactions .

Biological Activity

2-Dimethylamino-2-methyl-propylamine dihydrochloride, a compound with significant biological activity, is primarily known for its applications in medicinal chemistry and its role as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 2-Dimethylamino-2-methyl-propylamine dihydrochloride
  • CAS Number : 75365401
  • Molecular Formula : C5H14Cl2N2
  • Molecular Weight : 175.09 g/mol

The biological activity of 2-Dimethylamino-2-methyl-propylamine dihydrochloride is largely attributed to its interaction with various receptors and enzymes in the body. It acts as a potent agonist for certain neurotransmitter receptors, particularly in the central nervous system (CNS). The compound is noted for its ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in cognitive functions and neuroprotection.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, including:

  • Cognitive Enhancement : It has been shown to improve cognitive function in animal models by enhancing cholinergic signaling.
  • Neuroprotection : The compound may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

2. Antimicrobial Properties

In vitro studies have demonstrated that 2-Dimethylamino-2-methyl-propylamine dihydrochloride possesses antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.

3. Cytotoxicity

While exhibiting beneficial properties, the compound also shows cytotoxic effects at higher concentrations. Research indicates that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Experimental Data

StudyFocusFindings
Clennan et al. (1989)GenotoxicityFound that related compounds demonstrated DNA alkylating ability and induced sister chromatid exchanges in rat cell lines .
Porter et al. (1992)Choline Uptake InhibitionReported high affinity as an inhibitor of choline uptake in rat liver mitochondria .
PMC3912855 (2013)nAChR ModulationShowed that structural analogs of the compound significantly modulated α7 nAChRs, enhancing acetylcholine responses .

Toxicological Profile

The compound is classified with specific warnings:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.

These safety profiles necessitate careful handling and further research to fully understand the implications of its biological activities.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2-Dimethylamino-2-methyl-propylamine dihydrochloride using spectroscopic and chromatographic methods?

  • Methodology :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the amine and methyl group environments. Compare chemical shifts with PubChem reference data for analogous dihydrochloride salts . Infrared (IR) spectroscopy can validate amine and hydrochloride functional groups via N–H and Cl^--related absorption bands.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (e.g., at 254 nm) or charged aerosol detection (CAD) quantifies purity. Cross-reference retention times with certified reference standards (e.g., LGC Standards) to identify impurities .

Q. What are the recommended synthetic strategies for producing high-purity 2-Dimethylamino-2-methyl-propylamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Start with alkylation of 2-methylpropylamine using dimethylamine hydrochloride under reflux in ethanol. Monitor pH to favor dihydrochloride salt formation.
  • Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Computational tools like REAXYS or BKMS_METABOLIC databases predict feasible pathways and intermediates .
  • Workup : Recrystallize from ethanol/water mixtures to remove unreacted amines. Confirm purity via melting point and elemental analysis.

Advanced Research Questions

Q. What computational approaches are effective in predicting the reaction pathways and intermediates involved in the synthesis of 2-Dimethylamino-2-methyl-propylamine dihydrochloride?

  • Methodology :

  • Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and energy barriers for alkylation steps. Compare computed intermediates with experimental MS/MS fragmentation data .
  • Reaction Network Analysis : Tools like ICReDD’s reaction path search methods integrate quantum calculations and cheminformatics to identify side reactions (e.g., over-alkylation) and optimize selectivity .

Q. How can researchers resolve discrepancies in reported solubility data for 2-Dimethylamino-2-methyl-propylamine dihydrochloride across different solvent systems?

  • Methodology :

  • Controlled Solubility Assays : Conduct gravimetric solubility tests in DMSO, water, and ethanol at 25°C and 37°C. Use potentiometric titration to measure pH-dependent solubility.
  • Data Reconciliation : Cross-validate results with PubChem’s aggregated solubility data and adjust for ionic strength using the Debye-Hückel equation .

Q. What advanced analytical techniques are required to identify and quantify trace impurities in 2-Dimethylamino-2-methyl-propylamine dihydrochloride batches intended for pharmacological studies?

  • Methodology :

  • LC-MS/MS : Use reversed-phase chromatography with a C18 column and electrospray ionization (ESI) to detect impurities at ppm levels. Compare fragmentation patterns with reference standards (e.g., EP impurities cataloged by LGC Standards) .
  • NMR Spectroscopy : 1^{1}H-13^{13}C HSQC or HMBC experiments resolve structural ambiguities in byproducts (e.g., tert-amine oxides).

Q. What experimental frameworks are recommended for assessing the compound's stability under varying storage conditions and formulation matrices?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC-UV and kinetic modeling (Arrhenius equation) to predict shelf life.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while Thermogravimetric Analysis (TGA) quantifies hygroscopicity .

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